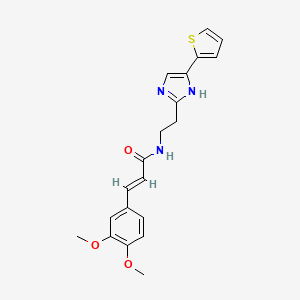
(3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone is an organic compound featuring a diverse arrangement of functional groups, including a dimethylamino group, a phenyl ring, a piperidine ring, and a methanone moiety. It holds significance in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone typically involves a multi-step reaction. It begins with the formation of the dimethylamino benzene derivative, followed by the introduction of the piperidine ring and the methanone group. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, are crucial to ensure the efficiency and yield of each step.
Industrial Production Methods
Industrial production often scales up laboratory synthesis methods, optimizing for higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to handle larger quantities of reagents safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the dimethylamino group or the phenyl ring, leading to products with higher oxidation states.
Reduction: : Reductive reactions may target the methanone group, converting it into an alcohol or even a methylene group under strong reducing conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and piperidine nitrogen, respectively.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halides, nitro groups, etc., can be introduced using reagents like halogenating agents, nitrating agents, etc.
Major Products Formed
The oxidation reactions typically lead to quinone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions diversify the compound with different functional groups based on the reagents used.
Applications De Recherche Scientifique
The compound has significant roles in:
Chemistry: : Utilized as a precursor or intermediate in organic synthesis.
Biology: : Functions as a building block in the synthesis of biologically active molecules.
Medicine: : Potentially serves as a lead compound in drug discovery due to its pharmacophore elements.
Industry: : Used in the development of novel materials, including polymers and resins.
Mécanisme D'action
The effects of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone are mediated by its interactions with specific molecular targets, primarily enzymes and receptors. The dimethylamino and piperidine groups facilitate binding to active sites, modulating biochemical pathways and exerting therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Dimethylamino)phenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone: : Substitutes the methoxyethoxy group with a hydroxyl group, affecting solubility and reactivity.
(3-(Dimethylamino)phenyl)(4-(methyl)piperidin-1-yl)methanone: : Simplifies the side chain, potentially altering biological activity.
Uniqueness
The presence of the (2-methoxyethoxy)methyl group in (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone grants it distinct solubility and steric properties, which can enhance its performance in specific reactions and applications compared to its analogs.
This compound's unique combination of functional groups offers a versatile platform for a wide range of chemical and biochemical explorations.
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(2-methoxyethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-19(2)17-6-4-5-16(13-17)18(21)20-9-7-15(8-10-20)14-23-12-11-22-3/h4-6,13,15H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIWODKOGWQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)COCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2913176.png)


![N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2913181.png)

![1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2913183.png)
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2913185.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2913187.png)


